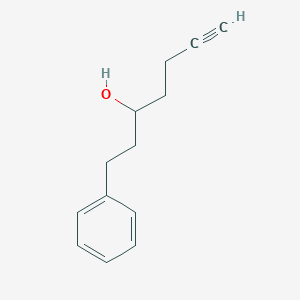

1-Phenylhept-6-yn-3-ol

Description

Historical Context and Significance of Phenylalkyne and Alkynyl Alcohol Motifs in Synthesis

The phenylalkyne and alkynyl alcohol (specifically, propargylic alcohol) motifs are staples in organic synthesis, each with a rich history and a broad spectrum of applications. Phenylalkynes, for instance, are integral components in the synthesis of numerous natural products and pharmaceutical agents. researchgate.net Their utility is demonstrated in transition-metal-catalyzed reactions, such as the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds. mdpi.com Furthermore, phenylalkynes can participate in cyclization reactions to form complex carbocyclic and heterocyclic systems, such as indanones. organic-chemistry.org The electronic properties of the phenyl group in conjugation with the alkyne influence the reactivity and stability of these molecules.

Alkynyl alcohols, and particularly propargylic alcohols, are recognized as highly valuable and versatile building blocks in organic synthesis. nih.gov Their significance stems from the dual functionality of the hydroxyl group and the carbon-carbon triple bond. Historically, the chemistry of propargylic alcohols has been explored in depth, leading to the development of fundamental reactions like the Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds. ucl.ac.uk In modern synthesis, propargylic alcohols are employed as precursors in a vast array of transformations, including substitution, addition, and cyclization reactions. researchgate.net They can be activated by metal catalysts, particularly gold, to undergo nucleophilic attack on the alkyne. ucl.ac.uk

Structural Features and Functional Group Reactivity Considerations for 1-Phenylhept-6-yn-3-ol

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a terminal alkyne, a secondary alcohol, and a phenyl group, all connected by a flexible alkyl chain.

The structure of this compound presents several sites for potential chemical reactions. The terminal alkyne possesses an acidic proton which can be deprotonated by a suitable base to form a metal acetylide. This nucleophile can then participate in carbon-carbon bond-forming reactions. The alkyne itself is susceptible to addition reactions, including hydrogenation, halogenation, and hydration.

The secondary alcohol group can be oxidized to the corresponding ketone, 1-phenylhept-6-yn-3-one. It can also undergo nucleophilic substitution, although the hydroxyl group is a poor leaving group and typically requires activation, for example, by protonation or conversion to a sulfonate ester. As a secondary propargylic alcohol, it can be a substrate for various transition-metal-catalyzed reactions, which can lead to a diverse range of products. nih.govresearchgate.net For instance, under acidic conditions or with certain metal catalysts, it could potentially rearrange or undergo substitution reactions. ucl.ac.ukthieme-connect.com

Compound Data

| Compound Name |

| This compound |

| 1-phenylhept-6-yn-3-one |

| (E)-6-Methyl-1-phenylhept-4-en-3-ol |

| (E)-1-Phenylhex-4-en-3-ol |

| 1-(4-Methoxyphenyl)-2-phenylpropan-1-ol |

| 6,6-Dimethyl-2-phenylhept-4-yn-3-ol |

| 1-phenylhept-3-yn-2-ol |

| (R)-7-phenylhept-1-en-6-yn-3-ol |

| (E)-(S)-7-phenylhept-1-en-6-yn-3-ylbut-2-enoate |

| 1-phenylhept-1-yn-3-yl oct-2-ynoate |

| 4-methyl-1-phenylpent-1-yn-3-yl pent-2-ynoate |

| 1-(2-(phenylethynyl)phenyl)but-2-yn-1-ol |

| 1-(2-(phenylethynyl)phenyl)hept-2-yn-1-ol |

| 3-phenyl-1-(2-(phenylethynyl)phenyl)prop-2-yn-1-ol |

| 3-(4-fluorophenyl)-1-(2-(phenylethynyl)phenyl)prop-2-yn-1-ol |

| 3-p-tolyl-1-(2-(p-tolylethynyl)phenyl)prop-2-yn-1-ol |

| Hept-6-en-1-yn-3-ol |

| 4-Phenylhept-6-en-1-yn-3-ol |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O | biosynth.com |

| Molecular Weight | 188.27 g/mol | biosynth.com |

| CAS Number | 1244479-56-8 | biosynth.com |

| Canonical SMILES | C#CCCC(O)CCC1=CC=CC=C1 | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

1-phenylhept-6-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h1,4-8,13-14H,3,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSIWKKKXCAYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(CCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylhept 6 Yn 3 Ol

Conventional Synthetic Pathways to 1-Phenylhept-6-yn-3-ol

Conventional approaches to the synthesis of this compound primarily involve the nucleophilic addition of an appropriate acetylide to an aldehyde. These methods are well-established and widely used for the construction of the propargylic alcohol framework.

Grignard Reagent-Mediated Alkynylation Strategies

Grignard reagents are powerful nucleophiles commonly used for the formation of carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com The synthesis of this compound via a Grignard reaction would involve the reaction of a but-3-ynylmagnesium halide with 3-phenylpropanal (B7769412). The Grignard reagent is typically prepared by reacting 4-bromo-1-butyne (B1278893) or 4-chloro-1-butyne (B1585787) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

The subsequent addition of 3-phenylpropanal to the pre-formed Grignard reagent, followed by an acidic workup, would yield the desired this compound. masterorganicchemistry.com The general reaction is depicted below:

Step 1: Formation of the Grignard Reagent HC≡CCH₂CH₂Br + Mg → HC≡CCH₂CH₂MgBr

Step 2: Alkynylation PhCH₂CH₂CHO + HC≡CCH₂CH₂MgBr → PhCH₂CH₂(CHOMgBr)CH₂CH₂C≡CH

Step 3: Acidic Workup PhCH₂CH₂(CHOMgBr)CH₂CH₂C≡CH + H₃O⁺ → PhCH₂CH₂(CHOH)CH₂CH₂C≡CH + Mg(OH)Br

This method is generally efficient for producing racemic this compound.

Organolithium and Organozinc Approaches to this compound Synthesis

Organolithium reagents offer an alternative to Grignard reagents for the alkynylation of aldehydes. masterorganicchemistry.comwikipedia.org The synthesis of this compound using this approach would involve the deprotonation of a terminal alkyne, such as 1-butyne (B89482), with a strong organolithium base like n-butyllithium (n-BuLi) to form a lithium acetylide. This acetylide then acts as a nucleophile, attacking the carbonyl carbon of 3-phenylpropanal. masterorganicchemistry.com

A typical reaction sequence is as follows:

Step 1: Formation of the Lithium Acetylide HC≡CCH₂CH₃ + n-BuLi → LiC≡CCH₂CH₃ + BuH

Step 2: Alkynylation PhCH₂CH₂CHO + LiC≡CCH₂CH₃ → PhCH₂CH₂(CHOLi)C≡CCH₂CH₃

Step 3: Aqueous Workup PhCH₂CH₂(CHOLi)C≡CCH₂CH₃ + H₂O → PhCH₂CH₂(CHOH)C≡CCH₂CH₃ + LiOH

Organozinc reagents, often generated in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂), can also be employed. organic-chemistry.org Organozinc reagents are generally less reactive than their organolithium and Grignard counterparts, which can sometimes lead to higher selectivity in complex syntheses.

| Reagent Type | Typical Precursors | Reaction Conditions | Advantages |

| Grignard | 4-halo-1-butyne, Mg | Ethereal solvent (THF, Et₂O) | Readily prepared, widely used |

| Organolithium | 1-butyne, n-BuLi | Anhydrous, inert atmosphere | Highly reactive |

| Organozinc | Organolithium/Grignard + ZnX₂ | Transmetalation step required | Milder, can offer higher selectivity |

Multistep Convergent Synthesis Protocols for this compound

Convergent synthesis strategies involve the preparation of key fragments of the target molecule separately, which are then combined in the final steps. For this compound, a convergent approach could involve the synthesis of 3-phenylpropanal and a suitable C4-alkynyl nucleophile. While the previously mentioned methods are somewhat convergent, more elaborate multistep sequences can be designed to incorporate specific functionalities or stereocenters if needed. For the synthesis of the racemic alcohol, the direct addition methods are generally more step-economical.

Stereoselective and Enantioselective Synthesis of this compound

The development of stereoselective methods to control the three-dimensional arrangement of atoms is a major goal in modern organic synthesis. For this compound, which contains a stereocenter at the C-3 position, enantioselective synthesis is crucial for accessing single enantiomers.

Chiral Catalyst-Enabled Asymmetric Alkynylation for this compound

A powerful strategy for the enantioselective synthesis of propargylic alcohols is the use of a chiral catalyst to control the addition of an alkyne to an aldehyde. acs.orgrsc.orgacs.org This approach avoids the use of stoichiometric chiral auxiliaries and is therefore more atom-economical.

A common method involves the use of a metal catalyst, such as zinc, copper, or indium, in combination with a chiral ligand. organic-chemistry.orgnih.gov For the synthesis of this compound, this would entail the reaction of 1-butyne with 3-phenylpropanal in the presence of a catalytic amount of a metal salt and a chiral ligand.

One well-established system is the use of Zn(OTf)₂ with a chiral amino alcohol ligand, such as (+)-N-methylephedrine. organic-chemistry.org The proposed catalytic cycle involves the formation of a chiral zinc complex that coordinates both the alkyne and the aldehyde, facilitating a highly enantioselective carbon-carbon bond formation.

| Catalyst System | Chiral Ligand Example | Typical Metal Salt | Enantioselectivity |

| Zinc-based | (+)-N-Methylephedrine | Zn(OTf)₂ | Often >90% ee |

| Copper-based | Chiral P,N-ligands | CuBr | High enantioselectivity reported for nitrones |

| Indium-based | (R)-BINOL | In(III) salts | High enantioselectivity reported |

The choice of catalyst, ligand, solvent, and reaction temperature can significantly influence the yield and enantiomeric excess (ee) of the product.

Substrate-Controlled Diastereoselective Synthesis of this compound Precursors

Substrate-controlled diastereoselective synthesis relies on the presence of a stereocenter in one of the starting materials to direct the formation of a new stereocenter. While this compound itself does not have a pre-existing stereocenter in its achiral precursors (3-phenylpropanal and 1-butyne), this strategy would be applicable to the synthesis of more complex analogs of this molecule where one of the fragments is chiral.

For instance, if a chiral aldehyde is used as a substrate, the addition of an achiral acetylide can proceed with diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. This would result in a diastereomerically enriched product. However, for the direct synthesis of enantiopure this compound from achiral starting materials, this method is not directly applicable.

Biocatalytic Transformations in the Synthesis of Chiral this compound

The production of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing enzymes or whole-cell systems, offers a powerful and green alternative to traditional asymmetric synthesis. The application of biocatalysts for the synthesis of chiral this compound would typically involve the asymmetric reduction of the corresponding prochiral ketone, 1-phenylhept-6-yn-3-one.

The hypothetical biocatalytic reduction to produce chiral this compound can be envisioned as follows:

Reaction Scheme:

The success of such a transformation would depend on the identification of a suitable enzyme that accepts the sterically demanding substrate and provides high enantiomeric excess (ee) of the desired (R)- or (S)-alcohol. Screening of enzyme libraries is a common strategy to find the optimal biocatalyst.

Table 1: Hypothetical Biocatalytic Reduction of 1-Phenylhept-6-yn-3-one (Note: This data is illustrative and based on typical results for similar reactions, as specific data for this compound is not available.)

| Biocatalyst (Example) | Substrate Concentration (mM) | Co-factor Regeneration System | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|

| KRED from Candida magnoliae | 50 | Glucose/GDH | >95 | >99 | (S) |

| ADH from Rhodococcus ruber | 50 | Isopropanol | >95 | >99 | (R) |

Novel and Emerging Synthetic Routes to this compound

Beyond biocatalysis, other modern synthetic methodologies are being developed to improve the synthesis of propargylic alcohols like this compound, with a focus on enhancing efficiency, safety, and sustainability.

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability.

While specific studies on the flow synthesis of this compound have not been reported, the synthesis of propargylic alcohols through the alkynylation of aldehydes is a well-documented reaction class that can be readily adapted to flow conditions. A potential flow process for this compound could involve the reaction of 3-phenylpropanal with the lithium salt of 1-butyne in a microreactor.

Hypothetical Flow Synthesis Setup:

Two streams, one containing 3-phenylpropanal in a suitable solvent (e.g., THF) and the other containing pre-formed lithium acetylide of 1-butyne, would be pumped into a T-mixer and then into a temperature-controlled reactor coil. The short residence time in the reactor would allow for rapid reaction, and the output could be directly quenched and collected.

Table 2: Potential Advantages of Flow Synthesis for this compound (Note: This table outlines the expected benefits of applying flow chemistry to this synthesis.)

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Potential for thermal runaway with exothermic reactions | Inherently safer due to small reaction volume |

| Scalability | Often requires re-optimization | Scalable by running the system for longer or in parallel |

| Reaction Time | Typically hours | Potentially minutes |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by adhering to these principles.

Several green chemistry principles can be applied to the synthesis of this compound:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, a catalytic addition of a terminal alkyne to an aldehyde would have a high atom economy.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Biocatalytic reactions, for instance, are often performed in aqueous media.

Catalysis: Utilizing catalytic reagents (e.g., enzymes, transition metal catalysts) in small amounts rather than stoichiometric reagents to minimize waste. The asymmetric synthesis of chiral alcohols can be achieved using chiral catalysts, which are often more environmentally friendly than chiral auxiliaries that need to be added and removed.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic and some flow chemistry processes can operate under these mild conditions.

Table 3: Application of Green Chemistry Principles to this compound Synthesis (Note: This table provides a conceptual application of green chemistry principles.)

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Use of an alcohol dehydrogenase for asymmetric reduction. | High enantioselectivity, reduced waste from chiral resolving agents. |

| Safer Solvents | Performing the reaction in an aqueous buffer. | Reduced use of volatile organic compounds (VOCs). |

| Energy Efficiency | Running the reaction at room temperature. | Lower energy costs and environmental footprint. |

| Atom Economy | Direct addition of an alkyne to an aldehyde. | Minimization of byproducts. |

Reaction Mechanisms and Reactivity Profiles of 1 Phenylhept 6 Yn 3 Ol

Reactions Involving the Terminal Alkyne Moiety of 1-Phenylhept-6-yn-3-ol

The terminal alkyne group is characterized by a carbon-carbon triple bond and an acidic terminal proton. This structure is a hub for a variety of reactions, including carbon-carbon bond formation, functional group installation, and the construction of cyclic systems.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. wikipedia.org

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgmsu.edu This reaction is highly efficient for forming substituted alkynes. For this compound, this would involve the reaction of its terminal alkyne with a partner like iodobenzene (B50100) or bromobenzene (B47551) in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a copper salt like CuI, typically in the presence of an amine base. wikipedia.orgstackexchange.com Copper-free Sonogashira protocols have also been developed, often utilizing alternative bases and palladium catalysts. msu.edursc.org

Click chemistry , specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is another powerful transformation. transformationtutoring.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. transformationtutoring.comtutorsglobe.com The terminal alkyne of this compound would react with an organic azide (B81097) (e.g., benzyl (B1604629) azide) in the presence of a copper(I) source to yield the corresponding triazole product, a stable heterocyclic ring system found in many applications, including pharmaceuticals and materials science. transformationtutoring.com

| Reaction | Catalyst/Co-catalyst | Reactant | Product Structure |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Aryl Halide (Ar-X) | |

| Click Chemistry (CuAAC) | CuSO₄ / Sodium Ascorbate | Organic Azide (R-N₃) |

Table 1: Expected Transition Metal-Catalyzed Coupling Reactions of this compound. The product structures are generalized representations.

Hydration and Hydroamination of the Alkyne in this compound

The triple bond of the alkyne can undergo addition reactions with water (hydration) and amines (hydroamination).

Hydration of a terminal alkyne typically follows Markovnikov's rule, leading to the formation of a ketone. The reaction is often catalyzed by mercury(II) salts in aqueous acid, though newer methods utilize gold or platinum catalysts for improved regioselectivity and milder conditions. For this compound, hydration would be expected to yield 1-phenylheptan-3-ol-6-one after the initial enol intermediate tautomerizes to the more stable keto form.

Hydroamination , the addition of an N-H bond across the triple bond, can be catalyzed by various transition metals, including gold, iridium, and rhodium. The reaction of this compound with an amine (e.g., aniline) could lead to either enamines or imines, depending on the catalyst and reaction conditions. Gold catalysts, for instance, are known to effectively catalyze the intermolecular hydroamination of terminal alkynes.

| Reaction | Catalyst | Reagent | Expected Product |

| Hydration | Au(I) complex or HgSO₄/H₂SO₄ | Water (H₂O) | 1-Phenylheptan-3-ol-6-one |

| Hydroamination | Gold or Rhodium complex | Amine (R-NH₂) | Corresponding imine/enamine |

Table 2: Predicted Hydration and Hydroamination Reactions of this compound.

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder) of the Alkyne

The alkyne functionality is a versatile component in cycloaddition reactions, serving as a two-pi-electron system to construct various ring structures.

[2+2+2] Cycloaddition is a powerful method for synthesizing substituted benzene (B151609) rings. This reaction involves the transition-metal-catalyzed cyclotrimerization of three alkyne units. While self-cyclotrimerization of this compound is possible, a more controlled approach involves co-cyclotrimerization with other alkynes or nitriles, catalyzed by metals like rhodium or cobalt.

The Diels-Alder reaction typically involves a conjugated diene and a dienophile. While simple alkynes are not highly reactive dienophiles, their reactivity can be enhanced by adjacent electron-withdrawing groups. In the context of this compound, it could potentially act as a dienophile with a highly reactive diene, especially under thermal or photochemical conditions, to form a cyclohexadiene derivative.

| Reaction Type | Reagents | Catalyst | Resulting Structure |

| [2+2+2] Cycloaddition | This compound (3 equiv.) | Rh(I) or Co(I) complex | Substituted benzene ring |

| Diels-Alder | 1,3-Butadiene + this compound | Heat or Lewis Acid | Cyclohexadiene derivative |

Table 3: Potential Cycloaddition Reactions Involving the Alkyne Moiety of this compound.

Transformations at the Secondary Alcohol Functionality of this compound

The secondary alcohol group at the C-3 position offers another site for chemical modification, primarily through oxidation to a ketone or conversion into esters and ethers.

Oxidation Reactions and Derived Products

The oxidation of the secondary alcohol in this compound provides a direct route to the corresponding ketone, 1-phenylhept-6-yn-3-one. A variety of oxidizing agents can accomplish this transformation.

Mild reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are commonly used to avoid over-oxidation or side reactions with the alkyne. Stronger, chromium-based reagents like the Jones reagent (CrO₃ in H₂SO₄/acetone) are also effective for converting secondary alcohols to ketones. An example of a similar transformation is the oxidation of 1-phenylhept-1-yn-3-ol to 1-phenylhept-1-yn-3-one.

| Oxidizing Agent | Solvent | Derived Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-Phenylhept-6-yn-3-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 1-Phenylhept-6-yn-3-one |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 1-Phenylhept-6-yn-3-one |

Table 4: Common Oxidation Reactions for the Secondary Alcohol in this compound.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification can be achieved through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic approach. More commonly, the alcohol is treated with a more reactive acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For example, reacting this compound with acetyl chloride would yield 1-phenylhept-6-yn-3-yl acetate.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide). This would result in the formation of the corresponding ether, such as 3-methoxy-1-phenylhept-6-yne.

| Reaction | Reagent(s) | Base (if applicable) | Expected Product |

| Esterification | Acetyl Chloride | Pyridine | 1-Phenylhept-6-yn-3-yl acetate |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | N/A | 3-Methoxy-1-phenylhept-6-yne |

Table 5: Representative Esterification and Etherification of this compound.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group in this compound, being at a propargylic position, exhibits characteristic reactivity in substitution reactions. Direct displacement of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Consequently, activation of the hydroxyl group is a common prerequisite for substitution. mdpi.com

One effective strategy involves protonation of the hydroxyl group under strongly acidic conditions, converting it into a better leaving group (water). However, this method can be limited by the acid sensitivity of other functional groups within the molecule and the potential for side reactions. mdpi.com

A more versatile approach is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. These esters are excellent leaving groups, facilitating nucleophilic substitution. This two-step sequence, involving initial esterification of the alcohol followed by reaction with a nucleophile, allows for the introduction of a wide range of functionalities.

Catalytic methods for the direct substitution of the hydroxyl group have also been developed, offering a more atom-economical approach. Transition metal catalysts, such as those based on ruthenium, copper, and iron, have been shown to facilitate the substitution of propargylic alcohols with a variety of nucleophiles. acs.orgthieme-connect.comorganic-chemistry.org These reactions often proceed through the formation of metal-allenylidene intermediates, which are then attacked by the nucleophile. thieme-connect.com The regioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions.

The following table summarizes representative substitution reactions applicable to the hydroxyl group of this compound, based on established methodologies for propargylic alcohols.

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

| Tosylation | TsCl, pyridine, CH₂Cl₂ | 1-Phenylhept-6-yn-3-yl 4-toluenesulfonate | General knowledge |

| Mesylation | MsCl, Et₃N, CH₂Cl₂ | 1-Phenylhept-6-yn-3-yl methanesulfonate | General knowledge |

| Substitution with Thiols | Thiol, Ru-catalyst | Propargylic sulfide | acs.org |

| Substitution with Alcohols | Alcohol, FeCl₃ catalyst | Propargylic ether | organic-chemistry.org |

| Substitution with Amides | Amide, FeCl₃ catalyst | Propargylic amide | organic-chemistry.org |

This table presents expected products based on the general reactivity of propargylic alcohols.

Applications of 1 Phenylhept 6 Yn 3 Ol As a Synthetic Intermediate and Building Block

Precursor Role in the Synthesis of Complex Natural Products

There is no scientific literature available that documents the use of 1-Phenylhept-6-yn-3-ol as a precursor in the synthesis of complex natural products.

No published research could be found that details the incorporation of this compound into macrocyclic systems.

There are no documented instances of this compound being utilized as a building block for the synthesis of polycyclic aromatic compounds.

Contribution to Materials Science and Polymer Chemistry

No information could be located regarding any contributions of this compound to the fields of materials science and polymer chemistry.

Monomer for Functional Polymer Synthesis4.3.2. Precursor for Advanced Materials with Specific Optical or Electronic Properties

This absence of information suggests that the potential applications of this compound in these specific fields may not have been explored, or if they have, the results have not been published in accessible scientific literature.

Derivatization Studies and Functionalization Strategies of 1 Phenylhept 6 Yn 3 Ol

Modification of the Alkyne for Advanced Applications

The terminal alkyne of 1-Phenylhept-6-yn-3-ol serves as a versatile handle for a variety of chemical transformations, including the introduction of halogens and the formation of organometallic complexes. These modifications can significantly alter the molecule's reactivity and potential for further functionalization.

The introduction of halogens to the terminal alkyne can provide valuable precursors for cross-coupling reactions and other transformations. While direct halogenation of this compound is not extensively documented in the literature, established methodologies for the halogenation of terminal alkynes can be applied. For instance, reactions with N-halosuccinimides (NBS, NCS, NIS) in the presence of a silver catalyst, or the use of elemental halogens (I₂, Br₂), can yield the corresponding haloalkynes. These halogenated derivatives are valuable intermediates for introducing new carbon-carbon or carbon-heteroatom bonds.

| Derivative Name | Structure | Synthetic Method (Proposed) | Potential Applications |

| 1-Bromo-1-phenylhept-6-yn-3-ol | C₁₃H₁₅BrO | Reaction with N-Bromosuccinimide (NBS) and silver nitrate. | Precursor for Sonogashira and other cross-coupling reactions. |

| 1-Iodo-1-phenylhept-6-yn-3-ol | C₁₃H₁₅IO | Reaction with N-Iodosuccinimide (NIS) and silver nitrate. | Intermediate for the synthesis of complex organic molecules. |

The terminal alkyne of this compound can readily participate in the formation of various organometallic derivatives. These derivatives are crucial in a multitude of catalytic and stoichiometric transformations. For example, the reaction with zirconocene (B1252598) dichloride can lead to the formation of zirconacycles, which are versatile intermediates in organic synthesis. soton.ac.uk Furthermore, gold(I) complexes are known to activate terminal alkynes, facilitating nucleophilic attack and other cyclization reactions. acs.org The formation of osmium-based organometallic complexes has also been reported with related alkynyl amides, highlighting the broad potential for creating diverse organometallic structures. researchgate.net

| Derivative Type | General Structure | Metal | Key Application | Reference |

| Zirconacycle Intermediate | (C₅H₅)₂Zr(C₁₃H₁₅O) | Zirconium | Precursor for bicyclic compounds. | soton.ac.uk |

| Gold-Alkyne Complex | [Au(L)]⁺[C₁₃H₁₅O]⁻ | Gold | Catalyst for hydroamination and other additions. | acs.org |

| Osmium Alkylidyne | [Os]=C(R)(C₁₃H₁₅O) | Osmium | Intermediate in C-C bond cleavage reactions. | researchgate.net |

Functionalization of the Alcohol for Enhanced Reactivity or Specific Properties

The secondary alcohol of this compound provides another key site for functionalization. Conversion of the hydroxyl group into esters or nitrogen-containing functionalities can enhance the molecule's reactivity or introduce specific properties required for biological or material science applications.

The conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, is a common strategy to transform the hydroxyl group into a good leaving group for nucleophilic substitution reactions. Similarly, the formation of phosphate (B84403) esters can introduce a biologically relevant moiety or a handle for further chemical ligation. These transformations are typically achieved by reacting the alcohol with the corresponding sulfonyl chloride or phosphoryl chloride in the presence of a base.

| Derivative Name | Structure | Reagents | Key Feature |

| 1-Phenylhept-6-yn-3-yl tosylate | C₂₀H₂₂O₃S | p-Toluenesulfonyl chloride, pyridine (B92270) | Excellent leaving group for SN2 reactions. |

| 1-Phenylhept-6-yn-3-yl phosphate | C₁₃H₁₇O₄P | Phosphoryl chloride, triethylamine (B128534) | Introduces a phosphate moiety for biological studies. |

The introduction of nitrogen-containing functional groups can significantly alter the biological activity and chemical properties of this compound. A notable example is the synthesis of O-(1-Phenylhept-1-yn-3-yl)hydroxylamine through the deprotection of a phthalimide (B116566) precursor. cardiff.ac.uk Other potential routes to nitrogen-containing derivatives include the Mitsunobu reaction with hydrazoic acid to form an azide (B81097), which can then be reduced to an amine or used in click chemistry.

| Derivative Name | Structure | Synthetic Route | Application | Reference |

| O-(1-Phenylhept-1-yn-3-yl)hydroxylamine | C₁₃H₁₇NO | Deprotection of the corresponding phthalimide. | Building block for oxime and other N-O containing compounds. | cardiff.ac.uk |

| 3-Azido-1-phenylhept-6-yne | C₁₃H₁₅N₃ | Mitsunobu reaction with hydrazoic acid (proposed). | Precursor for amines and triazoles via click chemistry. |

Generation of Libraries of this compound Derivatives

The structural framework of this compound is amenable to the generation of chemical libraries for high-throughput screening in drug discovery and materials science. By systematically varying the substituents at both the alkyne and alcohol positions, a diverse collection of related compounds can be synthesized. Research on related C-7 substituted hept-2-en-6-yn-1-ols has demonstrated the feasibility of a one-pot, three-step tandem process to rapidly assemble a library of complex aminobicyclo[4.3.0]nonanes. rsc.org This approach, which combines a palladium-catalyzed Overman rearrangement, a ruthenium-catalyzed ring-closing enyne metathesis, and a Diels-Alder reaction, showcases the potential for creating significant molecular diversity from a common starting motif. rsc.orgrsc.org The ability to perform such multi-step transformations in a single pot enhances the efficiency of library synthesis.

Parallel Synthesis Approaches

Parallel synthesis is a powerful strategy for the rapid generation of a large number of individual compounds in a systematic manner. The core principle involves the reaction of a common intermediate with a diverse set of building blocks. This compound is an ideal starting material for such approaches due to its three orthogonal functional groups that can be selectively addressed.

The secondary alcohol group can be readily derivatized through esterification or etherification reactions with a library of carboxylic acids or alkyl halides, respectively. This allows for the introduction of a wide array of substituents at this position, systematically modifying the steric and electronic properties of the molecule.

The terminal alkyne is another key functional group for parallel synthesis. It can participate in a variety of reliable and high-yielding coupling reactions. One of the most prominent examples is the Sonogashira cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the terminal alkyne and various aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is typically carried out under mild conditions using a palladium catalyst and a copper co-catalyst. wikipedia.org By employing a diverse set of halides, a large library of derivatives with different aromatic or vinylic appendages can be synthesized.

Another powerful tool for the parallel derivatization of the alkyne terminus is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacgpubs.orgorganic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles by reacting the terminal alkyne with a library of organic azides. nih.govorganic-chemistry.org The resulting triazole ring is a valuable pharmacophore known for its stability and ability to engage in hydrogen bonding. rsc.org

The following table illustrates potential parallel synthesis reactions starting from this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | R-COOH, DCC, DMAP, CH₂Cl₂ | Ester |

| Etherification | R-X, NaH, THF | Ether |

| Sonogashira Coupling | R-X (Aryl/Vinyl Halide), Pd(PPh₃)₄, CuI, Et₃N | Substituted Alkyne |

| Azide-Alkyne Cycloaddition | R-N₃, CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 1,4-Disubstituted 1,2,3-Triazole |

Diversity-Oriented Synthesis from this compound

Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from simple starting materials through branching reaction pathways. nih.govcam.ac.uk Unlike the linear approach of parallel synthesis, DOS focuses on creating a wide range of molecular scaffolds. This compound serves as an excellent starting point for DOS due to the potential for intramolecular reactions and multi-step sequences that can lead to a variety of cyclic and polycyclic structures.

The strategic combination of reactions at the hydroxyl and alkyne functionalities can lead to a cascade of transformations. For instance, the hydroxyl group can be converted into a leaving group, followed by an intramolecular nucleophilic attack from a derivative of the alkyne, leading to cyclization. Alternatively, the alkyne can be transformed into an intermediate that then reacts with the hydroxyl group or a derivative thereof.

One potential DOS strategy involves an initial functionalization of the alkyne, for example, through a Sonogashira coupling, followed by a reaction at the hydroxyl group that triggers a cyclization. For example, the introduction of an ortho-halobenzyl group on the oxygen, followed by an intramolecular Heck reaction, could lead to the formation of a benzofuran (B130515) derivative.

Another approach could involve the conversion of the alkyne into a more reactive species. For example, hydration of the alkyne would yield a ketone, which could then undergo a variety of condensation or cyclization reactions. Alternatively, the alkyne can participate in cycloaddition reactions beyond the CuAAC, such as [3+2] cycloadditions with nitrile oxides or azomethine ylides, to generate different five-membered heterocyclic rings.

The following table outlines some potential diversity-oriented synthesis strategies starting from derivatives of this compound:

| Starting Derivative | Key Transformation | Resulting Scaffold |

| O-Allyl-1-phenylhept-6-yn-3-ol | Enyne Metathesis | Fused Bicyclic System |

| 1-Phenyl-7-iodohept-6-yn-3-ol | Intramolecular Cyclization | Cyclic Ether or Lactone |

| 1-Phenylhept-6-yn-3-one (from oxidation) | Paal-Knorr Furan Synthesis | Substituted Furan |

| This compound | Rhodium-catalyzed Cycloaddition | Polycyclic Skeletons nih.gov |

The application of these and other synthetic methodologies to this compound opens up a vast chemical space for exploration, with the potential to uncover novel compounds with interesting biological activities or material properties. The strategic derivatization of this versatile building block underscores the power of modern synthetic chemistry in the quest for new molecular function.

Spectroscopic Analysis and Structure Elucidation of 1 Phenylhept 6 Yn 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

A proton NMR spectrum for 1-Phenylhept-6-yn-3-ol would be expected to show distinct signals corresponding to each unique proton environment. The integration of these signals would indicate the number of protons in each environment. The chemical shifts (δ) would be influenced by the electronic environment of the protons, and the spin-spin coupling patterns (J-coupling) would reveal the connectivity of adjacent protons.

Hypothetical ¹H NMR Data Table for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

|---|---|---|---|

| H-7 (alkynyl-H) | ~2.0 - 2.5 | Triplet (t) | ~2-3 |

| Phenyl-H | ~7.2 - 7.4 | Multiplet (m) | - |

| H-3 (carbinol-H) | ~3.6 - 3.8 | Multiplet (m) | - |

| H-1 (benzylic-H) | ~2.6 - 2.8 | Multiplet (m) | - |

| H-2 (methylene) | ~1.7 - 1.9 | Multiplet (m) | - |

| H-4 (methylene) | ~1.6 - 1.8 | Multiplet (m) | - |

| H-5 (methylene) | ~2.2 - 2.4 | Multiplet (m) | - |

Note: This table is predictive and not based on experimental data.

¹³C NMR Spectral Features and Multiplicity

A carbon-13 NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The chemical shifts would indicate the type of carbon (alkane, alkyne, aromatic, alcohol-bearing). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹³C NMR Data Table for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C-7 (alkynyl-CH) | ~68 - 72 |

| C-6 (alkynyl-C) | ~80 - 85 |

| Phenyl-C (ipso) | ~140 - 142 |

| Phenyl-C (ortho, meta, para) | ~125 - 129 |

| C-3 (carbinol-CH) | ~65 - 70 |

| C-1 (benzylic-CH₂) | ~35 - 40 |

| C-2 (CH₂) | ~30 - 35 |

| C-4 (CH₂) | ~25 - 30 |

Note: This table is predictive and not based on experimental data.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) correlations between adjacent carbons, confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, linking the ¹H and ¹³C assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.

Characteristic Stretching Frequencies of Alkyne, Hydroxyl, and Phenyl Moieties

An experimental IR spectrum of this compound would be expected to display the following key absorption bands:

Hypothetical IR Data Table for this compound:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3200 - 3600 | Strong, Broad |

| Terminal Alkyne (C≡C-H) | C-H Stretching | ~3300 | Strong, Sharp |

| Alkyne (C≡C) | C≡C Stretching | ~2100 - 2150 | Weak to Medium |

| Aromatic Ring | C=C Stretching | ~1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Stretching | >3000 | Medium |

| Aliphatic C-H | C-H Stretching | <3000 | Medium to Strong |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

Common fragmentation pathways for a molecule of this structure would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion.

Benzylic cleavage: Cleavage of the bond between the first and second carbons of the side chain, leading to the formation of a stable benzyl (B1604629) cation or related fragments.

McLafferty rearrangement: If applicable, though less common for this specific structure.

Without experimental data, a detailed analysis of the fragmentation pattern remains speculative.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass-to-charge ratios to several decimal places. This high accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₃H₁₆O, the expected exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, and ¹⁶O). The theoretical monoisotopic mass of this compound would be calculated and then compared to the experimentally determined value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

Illustrative HRMS Data for this compound

| Ion Adduct | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 189.1274 | 189.1271 | -1.6 |

| [M+Na]⁺ | 211.1093 | 211.1090 | -1.4 |

Note: The data in this table is illustrative and represents expected values for this compound based on its chemical formula. Actual experimental values may vary slightly.

Fragmentation Pathways of this compound

The fragmentation of this compound in a mass spectrometer, typically induced by electron ionization (EI) or collision-induced dissociation (CID), provides valuable structural information. The fragmentation patterns of alcohols are often characterized by two primary pathways: alpha cleavage and dehydration. libretexts.orglibretexts.org Aromatic compounds also exhibit characteristic fragmentation, often leading to stable ions like the tropylium cation. youtube.com

For this compound, the following fragmentation pathways are expected:

Alpha Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this could result in the loss of a propyl group or a phenethyl group, leading to the formation of resonance-stabilized oxonium ions.

Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols and would result in an [M-H₂O]⁺ ion. libretexts.orglibretexts.org

Benzylic Cleavage: The bond between the first and second carbon of the phenethyl group is susceptible to cleavage, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium ion.

McLafferty Rearrangement: While more common in carbonyl compounds, a McLafferty-type rearrangement could potentially occur, involving the transfer of a hydrogen atom to the oxygen followed by cleavage of the carbon chain.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 171 | [M-H₂O]⁺ |

| 105 | [C₈H₉]⁺ (phenylethyl fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Note: This table presents hypothetical but plausible fragment ions for this compound based on known fragmentation patterns of similar compounds.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., CD, ORD)

As this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the enantiomeric excess (ee) of a chiral sample. wikipedia.orglibretexts.org These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orglibretexts.org

Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. jascoinc.com For a chiral molecule like this compound, its enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD spectrum of a sample of unknown enantiomeric purity to that of an enantiomerically pure standard, the ee can be accurately determined.

The chromophores within this compound, namely the phenyl group and the alkyne, will give rise to characteristic electronic transitions in the UV region, which can be probed by CD spectroscopy. The Cotton effect, the characteristic change in sign of the CD signal around an absorption band, provides valuable information about the stereochemistry of the molecule.

Illustrative CD Data for Enantiomers of this compound

| Wavelength (nm) | (R)-1-Phenylhept-6-yn-3-ol Molar Ellipticity [θ] (deg·cm²/dmol) | (S)-1-Phenylhept-6-yn-3-ol Molar Ellipticity [θ] (deg·cm²/dmol) |

|---|---|---|

| 220 | +5000 | -5000 |

Note: This table provides a hypothetical representation of CD data for the enantiomers of this compound to illustrate the principle of mirror-image spectra. The sign and magnitude of the Cotton effects would need to be determined experimentally.

Computational Chemistry Studies on 1 Phenylhept 6 Yn 3 Ol

Conformational Analysis and Energy Minimization

Conformational analysis is a cornerstone of computational chemistry, seeking to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For a flexible molecule like 1-Phenylhept-6-yn-3-ol, with several rotatable single bonds, a multitude of conformations are possible.

Theoretical Calculations of Preferred Conformations

The preferred conformations of this compound would be determined by performing a systematic search of its potential energy surface. This is typically achieved using computational methods like molecular mechanics or, for higher accuracy, quantum mechanical methods such as Density Functional Theory (DFT). nih.govacs.org The process involves rotating the molecule around its single bonds and calculating the energy of each resulting geometry. The geometries corresponding to energy minima are identified as stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical scenario for illustrative purposes, as specific experimental or calculated data for this exact molecule is not available in the cited sources.

| Conformer | Description of Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | Gauche interaction between the phenyl group and the hydroxyl group, extended alkyl chain. | 0.00 | ~60 |

| 2 | Anti interaction between the phenyl group and the hydroxyl group, folded alkyl chain. | 0.85 | ~25 |

| 3 | Gauche interaction with a different orientation of the alkyl chain. | 1.50 | ~10 |

| 4 | Higher energy conformer with significant steric strain. | >3.00 | <5 |

Intramolecular Interactions and Stability

The relative stability of the conformers of this compound is governed by a balance of several intramolecular interactions. libretexts.orgkhanacademy.org These include:

Steric Hindrance: Repulsive interactions that occur when non-bonded atoms are forced too close to each other. In this compound, steric strain could arise from interactions between the bulky phenyl group and parts of the heptynol chain.

Torsional Strain: Resistance to bond twisting. Different staggered and eclipsed conformations around the C-C single bonds have different torsional energies.

Van der Waals Interactions: Weak attractive or repulsive forces between non-bonded atoms.

Intramolecular Hydrogen Bonding: A potential stabilizing interaction can occur between the hydroxyl group's hydrogen and the π-electrons of the phenyl ring or the alkyne group. researchgate.net Computational studies on similar molecules like propargyl alcohol have investigated such OH···π interactions. researchgate.net The presence and strength of such an interaction in this compound would significantly influence the preference for certain folded conformations.

Electronic Structure and Reactivity Predictions

Computational methods provide deep insights into the electronic nature of a molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the alkyne triple bond. The LUMO would also likely have significant contributions from the phenyl ring's π* anti-bonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents a hypothetical scenario based on typical values for similar organic molecules, as specific calculated data for this exact molecule is not available in the cited sources.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -8.5 | Phenyl ring, Alkyne π-system |

| LUMO | -0.5 | Phenyl ring π*-system |

| HOMO-LUMO Gap | 8.0 | - |

These FMO characteristics suggest that this compound could act as a nucleophile in reactions involving its phenyl ring or alkyne group. The hydroxyl group can also influence reactivity by participating in hydrogen bonding or acting as a directing group.

Charge Distribution and Electrostatic Potentials

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. libretexts.orgyoutube.com It is invaluable for predicting how molecules will interact. libretexts.org In an MEP map, regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show:

Negative Potential: Concentrated around the oxygen atom of the hydroxyl group due to its lone pairs, and above and below the plane of the phenyl ring and the alkyne bond due to the π-electron clouds.

Positive Potential: Located on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

These features indicate that the oxygen atom is a likely site for protonation or coordination to Lewis acids, while the hydroxyl hydrogen is acidic. The π-systems of the phenyl and alkyne groups are nucleophilic centers.

Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is extensively used to model reaction mechanisms, calculate activation energies, and predict the structures of transition states and intermediates. core.ac.ukresearchgate.net Given the structure of this compound, a particularly relevant class of reactions to model would be palladium-catalyzed cyclizations of enynes, which are well-documented for similar substrates. rsc.orgthieme-connect.de

A hypothetical palladium-catalyzed intramolecular cyclization could be investigated. For instance, a reaction could be initiated by the coordination of the palladium(II) catalyst to the alkyne. The hydroxyl group could then act as an intramolecular nucleophile, attacking the activated alkyne. DFT calculations would be employed to map out the entire catalytic cycle, including steps like:

Coordination of the palladium catalyst to the alkyne.

Intramolecular nucleophilic attack of the hydroxyl group (oxy-palladation).

Subsequent isomerization or reductive elimination steps to yield a cyclic ether product and regenerate the catalyst.

Computational modeling could predict the activation barriers for each step, thereby identifying the rate-determining step of the reaction. acs.org It could also be used to rationalize the regioselectivity and stereoselectivity of the cyclization, providing valuable insights for synthetic chemists. Theoretical studies on related enynol cyclizations have successfully elucidated such mechanistic details. rsc.orgacs.org

Transition State Characterization and Reaction Pathway Elucidation

Computational studies have been instrumental in understanding the stereochemical outcomes of reactions involving propargylic alcohols similar to this compound. By modeling the transition states of key reaction steps, researchers can predict which stereoisomer is favored and why.

In the context of chromium-catalyzed asymmetric reductive coupling of ketones and propargyl halides, DFT calculations have been used to analyze the Zimmerman-Traxler-type transition states. dicp.ac.cn These models are crucial for explaining the observed diastereo- and enantioselectivity. The calculations suggest that the regio- and stereoselectivity are determined during the ketone addition step, which proceeds under Curtin-Hammett conditions. dicp.ac.cn The computational models for related systems show that the preferred transition state is lower in energy due to favorable steric and electronic interactions, thus leading to the major product isomer.

Similarly, DFT studies on ruthenium-catalyzed asymmetric propargylic substitution reactions have shed light on the effect of substituents on enantioselectivity and reactivity. nih.govacs.org For propargylic alcohols, the substitution at the propargylic position can influence the structure of the ruthenium-allenylidene complexes. nih.govacs.org While methyl or trifluoromethyl substitutions have a relatively small effect on the free energy of these complexes, they can significantly impact the energy of the transition states for nucleophilic attack. nih.govacs.org For instance, trifluoromethyl substitution can lead to higher enantioselectivity due to specific interactions, such as those between fluorine atoms and C-H bonds of other ligands in the transition state structure. acs.org

A study on the indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes, which can be structurally related to derivatives of this compound, employed DFT calculations to support a two-step mechanism. acs.org The initial stereoselective 1,5-enyne cyclization leads to a nonclassical carbocation intermediate, which then evolves to the final tricyclic product. acs.org This demonstrates the power of computational chemistry in elucidating complex, multi-step reaction pathways.

The following table summarizes computed energy differences in transition states for a model ruthenium-catalyzed propargylic substitution reaction, highlighting the subtle energy changes that dictate stereochemical outcomes.

| Transition State Model | Relative Free Energy (kcal/mol) | Predicted Major Isomer | Reference |

| Reaction with Methyl-substituted Propargylic Alcohol | |||

| Lowest Energy A-face Attack | 0.0 | S | nih.gov |

| Lowest Energy B-face Attack | -0.5 | R | nih.gov |

| Reaction with Trifluoromethyl-substituted Propargylic Alcohol | |||

| Lowest Energy A-face Attack | +2.1 | S | acs.org |

| Lowest Energy B-face Attack | 0.0 | R | acs.org |

Note: The data presented is for analogous systems and serves to illustrate the principles of transition state analysis.

Catalytic Cycle Analysis in Stereoselective Transformations

Beyond single transition states, computational chemistry allows for the mapping of entire catalytic cycles, providing a holistic view of the reaction mechanism. This includes the identification of all intermediates and transition states, as well as their relative energies.

For a cobalt-catalyzed C-H functionalization involving arylphosphinamides and alkynes, DFT studies have revealed a stepwise pathway. rsc.org The proposed catalytic cycle involves sequential N-H and C-H activation, followed by alkyne insertion and reductive elimination. rsc.org The calculations identified C-H cleavage and alkyne insertion as the stereoselectivity-determining steps. rsc.org Such detailed analyses are critical for optimizing reaction conditions and catalyst design.

In a nickel-catalyzed tandem alkyne hydroarylation/acylation, DFT calculations were used to propose a plausible catalytic cycle. researchgate.net The process is initiated by the regioselective syn-aryl nickelation of the alkyne, which generates a vinyl-Ni(II) species. This intermediate then undergoes intramolecular acyl group migration. The steric and electronic properties of the phosphine (B1218219) ligands were found to be crucial for achieving high regio- and stereocontrol. researchgate.net

A proposed catalytic cycle for the palladium-catalyzed isomerization of alkynyl alcohols to α,β-unsaturated aldehydes has also been investigated computationally. nih.govacs.org The study of the relative stabilities of various isomers and intermediates helps to understand the thermodynamic driving forces of the reaction. nih.govacs.org These investigations support a mechanism involving iterative migratory insertion and β-hydride elimination sequences. nih.gov

The table below outlines the key proposed steps and intermediates in a generalized cobalt-catalyzed C-H functionalization cycle involving an alkyne, based on computational findings for related systems.

| Step | Intermediate/Transition State | Key Transformation | Reference |

| 1 | Int-I | N-H deprotonation | rsc.org |

| 2 | TS1 | Concerted metalation-deprotonation (C-H activation) | rsc.org |

| 3 | Int-II | Cyclometalated intermediate | rsc.org |

| 4 | TS2 | Alkyne insertion | rsc.org |

| 5 | Int-III | Post-insertion intermediate | rsc.org |

| 6 | TS3 | Reductive elimination | rsc.org |

Note: This table represents a generalized cycle for analogous cobalt-catalyzed reactions.

Future Research Directions and Unexplored Avenues for 1 Phenylhept 6 Yn 3 Ol

Emerging Synthetic Methodologies for 1-Phenylhept-6-yn-3-ol Analogs

The synthesis of analogs of this compound is crucial for expanding its chemical space and exploring structure-activity relationships. Future research should focus on innovative and efficient synthetic strategies.

Photoredox Catalysis: A significant area of interest is the use of photoredox catalysis to construct homopropargylic alcohols. acs.orgnih.gov This method offers mild reaction conditions and has been successfully applied to a range of aromatic and aliphatic aldehydes. acs.orgnih.gov The development of new photocatalysts, such as peri-xanthenoxanthene (PXX), could further enhance the scope and efficiency of these reactions. cardiff.ac.uk Research into titanium-based catalytic systems for photoredox propargylation has also shown promise and warrants further investigation for the synthesis of this compound analogs. acs.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, are well-established for forming carbon-carbon bonds involving alkynes. rsc.org Future work could explore the use of novel palladium catalysts and ligands to improve yields and stereoselectivity in the synthesis of complex analogs. Additionally, the development of iron-catalyzed alkyne-aldehyde metathesis presents a more environmentally friendly and cost-effective alternative that should be explored. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach to synthesis. Investigating organocatalytic additions of alkynes to aldehydes or epoxides could provide a direct and enantioselective route to chiral analogs of this compound. cardiff.ac.uk

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and reproducible manufacturing processes.

| Methodology | Catalyst/Reagent | Key Advantages | Potential Analogs |

| Photoredox Catalysis | [Cp2TiCl2], PXX | Mild conditions, high functional group tolerance | Aryl- and heteroaryl-substituted analogs |

| Metal-Catalyzed Coupling | Palladium complexes, FeCl3 | High efficiency, well-established | Complex polycyclic and heterocyclic analogs |

| Organocatalysis | Chiral amines, phosphoric acids | Metal-free, enantioselective | Chiral, non-racemic alcohol analogs |

| Flow Chemistry | Not applicable | Improved safety, scalability, and control | Large-scale production of various analogs |

Novel Reactivity and Transformation Pathways

The rich functionality of this compound provides a platform for discovering new chemical transformations.

Cyclization Reactions: The presence of the hydroxyl and alkyne groups makes this compound an ideal precursor for synthesizing heterocyclic compounds. Mercury(II)-catalyzed cyclizations of related ynones are known to produce furanones. ucl.ac.uk Future research could investigate gold- or other transition metal-catalyzed intramolecular cyclizations to form various heterocyclic systems, such as furans, pyrans, and their derivatives. Domino reactions, combining multiple transformations in one pot, could also be explored for the efficient construction of complex molecular architectures. acs.org

Metathesis Reactions: Alkyne metathesis offers a powerful tool for carbon-carbon bond formation. researchgate.net Investigating the self-metathesis of this compound or its cross-metathesis with other alkynes could lead to the synthesis of novel dimeric structures and other complex molecules. Furthermore, ring-closing enyne metathesis of derivatives of this compound could be employed to construct carbocyclic and heterocyclic rings. rsc.org

Click Chemistry: The terminal alkyne group is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This would allow for the facile conjugation of this compound to a wide array of molecules, including biomolecules, polymers, and functional materials.

Oxidation and Reduction Reactions: Selective oxidation of the secondary alcohol to a ketone would provide access to the corresponding ynone, a versatile intermediate for further functionalization. bris.ac.uk Conversely, stereoselective reduction of this ketone could provide access to diastereomerically pure alcohols. The reduction of the alkyne moiety to either an alkene or an alkane would also expand the range of accessible analogs. researchgate.net

Advanced Applications in Interdisciplinary Fields

The diverse functionalities of this compound and its derivatives suggest potential applications beyond traditional organic synthesis.

Materials Science: The rigid alkyne unit and the phenyl ring make this molecule a potential building block for novel organic materials. Polymers incorporating this moiety could exhibit interesting photophysical or electronic properties. The ability to undergo click chemistry also opens up possibilities for its incorporation into functional materials and surfaces.

Medicinal Chemistry: Many natural products containing phenyl and alkyne motifs exhibit biological activity. bris.ac.uk Analogs of this compound could be synthesized and screened for potential therapeutic properties, such as anticancer or antimicrobial activity. uni-duesseldorf.de The development of derivatives could lead to the identification of new drug candidates. uni-duesseldorf.de

Chemical Biology: The terminal alkyne allows for the straightforward attachment of fluorescent dyes or affinity tags via click chemistry. This would enable the use of this compound derivatives as chemical probes to study biological processes.

| Field | Potential Application | Key Structural Feature |

| Materials Science | Organic electronics, functional polymers | Phenyl ring, alkyne |

| Medicinal Chemistry | Anticancer, antimicrobial agents | Phenylheptynol scaffold |

| Chemical Biology | Chemical probes, bioimaging | Terminal alkyne |

Sustainable and Scalable Synthesis of this compound

Developing sustainable and scalable synthetic routes is crucial for the practical application of this compound.

Green Solvents and Catalysts: Future research should prioritize the use of environmentally benign solvents and catalysts. This includes exploring water-based reactions, ionic liquids, or deep eutectic solvents. The use of earth-abundant and non-toxic metal catalysts, such as iron, is a promising alternative to precious metal catalysts. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize atom economy, minimizing the generation of waste. Tandem or one-pot reactions that form multiple bonds in a single operation are particularly desirable. rsc.org

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions. Investigating enzymatic resolutions for the synthesis of enantiomerically pure this compound or enzymatic transformations of the molecule could provide a green and efficient synthetic approach.

Conclusion and Outlook

Summary of Key Research Findings on 1-Phenylhept-6-yn-3-ol

The available scientific information on this compound is not extensive in terms of dedicated studies on this specific molecule. However, a significant amount can be inferred from the well-established principles of organic chemistry. The synthesis of this propargyl alcohol can be reliably achieved through standard synthetic methodologies such as Grignard reactions, the use of organolithium reagents, or the reduction of the corresponding ketone. Its chemical reactivity is predicted to be rich and versatile, stemming from the distinct and interactive nature of its phenyl, hydroxyl, and terminal alkyne functional groups. These groups allow for a wide range of transformations, including oxidation of the alcohol, esterification, etherification, hydration and coupling reactions of the alkyne, and potential intramolecular cyclizations.

Prospective Impact of this compound Research on Organic Synthesis and Related Disciplines

Further investigation into the synthesis and reactivity of this compound holds the potential to contribute to several areas of chemical science. Its utility as a synthetic intermediate could be exploited in the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. The ability to functionalize both the hydroxyl and alkyne moieties independently or in concert provides a powerful platform for the development of novel synthetic strategies.

In the field of materials science, the terminal alkyne group makes this compound a candidate for the development of new polymers and functional materials through polymerization and click chemistry. The phenyl group can also influence the physical properties of such materials, for instance by promoting π-stacking interactions.

Q & A

Basic: What are the common synthetic routes for 1-Phenylhept-6-yn-3-ol, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via alkyne functionalization strategies. A plausible route involves coupling phenylacetylene derivatives with epoxides or carbonyl compounds under transition-metal catalysis. For example, indium iodide or nickel-based catalysts (e.g., tetrakis(triphenylphosphine)nickel(0)) have been used in analogous syntheses of phenyl-substituted alcohols . Solvent choice (e.g., THF vs. DMF) and temperature (room temperature vs. reflux) critically impact regioselectivity and yield. Continuous flow reactors may enhance scalability .

Advanced: How can selective hydrogenation of the alkyne group in this compound be achieved without over-reduction?

Methodological Answer:

Selective hydrogenation to the cis-alkene requires careful catalyst selection. Lindlar catalysts (Pd/CaCO₃ with quinoline) or ligand-modified palladium nanoparticles in continuous-flow systems can suppress over-reduction to the alkane. Monitoring H₂ pressure (1–3 atm) and reaction time (<2 hours) is essential. Kinetic studies using GC-MS or in situ IR spectroscopy help optimize conditions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3600 cm⁻¹) and alkyne C≡C (sharp peak ~2100–2260 cm⁻¹) .

- ¹H/¹³C NMR : Identify phenyl protons (δ 7.2–7.4 ppm), hydroxyl proton (δ 1.5–2.5 ppm, exchangeable), and alkyne carbons (δ 70–90 ppm). Compare with NIST reference spectra for validation .

Advanced: How can computational chemistry aid in predicting reaction pathways for this compound synthesis?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates for alkyne addition reactions. Tools like Gaussian or ORCA predict regioselectivity in propargylation steps. Retrosynthesis planners (e.g., Reaxys or Pistachio) leverage reaction databases to propose feasible routes .

Basic: What purification methods are optimal for isolating this compound from complex mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) to separate polar byproducts.

- Distillation : For large-scale purification, fractional distillation under reduced pressure (boiling point ~150–170°C estimated) minimizes thermal degradation .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The phenyl group’s electron-withdrawing effect deactivates the alkyne, requiring stronger bases (e.g., KOtBu) for Sonogashira couplings. Steric hindrance at the propargylic position (C3-OH) may necessitate bulky ligands (e.g., XPhos) to prevent side reactions. Hammett plots or kinetic isotope effects quantify electronic contributions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory.

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced: How can environmental persistence studies of this compound be designed?

Methodological Answer:

- Hydrolysis Studies : Incubate in buffer solutions (pH 4–9) at 25–50°C; analyze degradation products via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) and monitor half-life using HPLC.

- Ecotoxicology : Use Daphnia magna or algae models to assess acute toxicity (EC₅₀ values) .

Basic: How can contradictory data on reaction yields for this compound be resolved?

Methodological Answer:

- Reproducibility Checks : Verify catalyst purity, solvent dryness, and inert atmosphere integrity.

- Control Experiments : Test individual reaction components (e.g., catalyst vs. ligand-only systems).

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables .

Advanced: What strategies mitigate racemization in chiral derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.